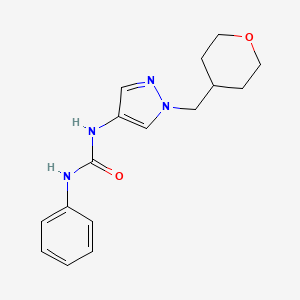

1-phenyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea

Description

The compound 1-phenyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea features a urea core (-NH-C(=O)-NH-) bridging a phenyl group and a pyrazole ring substituted with a tetrahydro-2H-pyran-4-ylmethyl moiety.

Properties

IUPAC Name |

1-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c21-16(18-14-4-2-1-3-5-14)19-15-10-17-20(12-15)11-13-6-8-22-9-7-13/h1-5,10,12-13H,6-9,11H2,(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALSGIHYOFBPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea typically involves multiple steps. One common approach is the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine to form the pyrazole ring . This intermediate is then reacted with tetrahydro-2H-pyran-4-ylmethylamine under appropriate conditions to introduce the tetrahydro-2H-pyran moiety. Finally, the urea group is introduced through a reaction with an isocyanate derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

1-phenyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with structurally related urea derivatives from the evidence:

Key Observations:

- Substituent Effects on Solubility: The THP group in the target compound may enhance water solubility compared to purely aromatic substituents (e.g., 9a or 11f) due to its oxygen atom and non-planar structure. Piperazine-containing analogs (e.g., 11a) also exhibit improved solubility but introduce basic nitrogen centers, which can alter pharmacokinetics .

- Thermal Stability: Compound 9a, with a 3-methylphenyl-pyrazole group, shows a high melting point (142–143°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding via urea). The absence of such data for the THP-containing compound limits direct comparisons .

Crystallography and Structural Analysis

- X-ray Diffraction: and emphasize the use of single-crystal X-ray diffraction (via programs like SHELXL) to confirm pyrazole-derived structures. The THP group’s conformation could be analyzed similarly .

- Software Tools: Programs like ORTEP-3 and SHELXTL () are critical for visualizing and refining the target compound’s structure, particularly its stereochemistry .

Biological Activity

1-Phenyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea, a compound characterized by its unique structural features, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-phenyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea is , with a molecular weight of 300.36 g/mol. The compound consists of a phenyl group, a pyrazole ring, and a tetrahydro-2H-pyran moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 300.36 g/mol |

| CAS Number | 2034612-71-8 |

The biological activity of 1-phenyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea is believed to involve interactions with various molecular targets, including enzymes and receptors. These interactions can modulate cellular pathways, leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that derivatives similar to this compound showed significant activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .

Anticancer Potential

The anticancer activity of 1-phenyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea has been explored in various studies. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring enhance cytotoxicity against cancer cell lines .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Activity : A recent investigation into the cytotoxic effects of pyrazole derivatives demonstrated that certain modifications significantly increased their potency against A431 and HT29 cell lines. The IC50 values were notably lower than those of standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various urea derivatives, finding that those containing the tetrahydro-pyran moiety exhibited enhanced activity against Gram-positive bacteria .

Q & A

Q. Critical Parameters :

Q. Tips for Optimization :

- Use high-purity starting materials to reduce side reactions.

- Monitor reaction progress via TLC or HPLC .

- Employ silica gel chromatography for intermediates with polar functional groups .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of pyrazole and urea moieties. For example, the urea NH proton appears as a broad singlet at δ 8.5–9.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 354.18 for C₁₉H₂₃N₅O₂) .

- X-ray Crystallography : Resolves stereochemistry of the tetrahydro-2H-pyran ring (if crystalline) .

- HPLC-PDA : Assesses purity (>95% required for biological assays) .

Advanced: How to design structure-activity relationship (SAR) studies to identify key pharmacophores?

Methodological Answer:

SAR studies should systematically modify:

- Tetrahydro-2H-Pyran Substituents : Replace with other oxygen-containing heterocycles (e.g., morpholine, dioxane) to assess ring size impact on target binding .

- Phenyl Group Modifications : Introduce electron-withdrawing (e.g., -NO₂, -Cl) or donating (-OCH₃) groups to probe electronic effects .

- Urea Linker Alternatives : Test thiourea or amide analogs to evaluate hydrogen-bonding requirements .

Q. Experimental Workflow :

Synthesize analogs using parallel combinatorial chemistry ().

Screen against target enzymes (e.g., kinases) using fluorescence polarization assays .

Correlate activity data with computational docking (e.g., AutoDock Vina) to identify critical interactions .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false negatives .

- Solubility Issues : Use DMSO stocks ≤0.1% to avoid precipitation in cellular assays .

- Off-Target Effects : Perform counter-screens against related targets (e.g., GPCRs for kinase-focused compounds) .

Case Study :

A 2025 study found that analogs with 4-fluorophenyl groups showed anti-inflammatory activity in mice but not in vitro. Resolution involved:

- Metabolite Analysis : LC-MS identified active metabolites in vivo .

- Proteomics : Revealed unexpected interaction with COX-2 .

Basic: What are the critical parameters for ensuring compound stability during storage?

Methodological Answer:

Q. Stability Data :

| Condition | Degradation After 6 Months |

|---|---|

| -20°C (dry) | <5% |

| RT (aqueous) | >90% |

Advanced: How to computationally model the interaction of this compound with putative enzyme targets?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses. Focus on the urea moiety’s interaction with catalytic lysine/aspartate residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess complex stability (e.g., RMSD <2 Å indicates stable binding) .

- Free Energy Calculations : Apply MM/GBSA to rank binding affinities of analogs .

Q. Validation :

- Compare computational predictions with SPR (surface plasmon resonance) binding constants (KD) .

- Mutagenesis studies (e.g., Ala-scanning) to confirm critical residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.